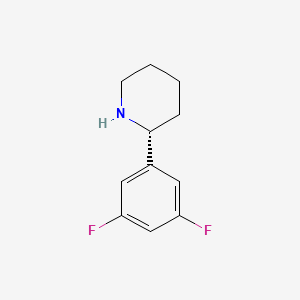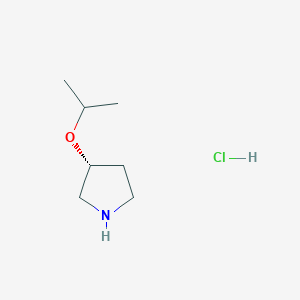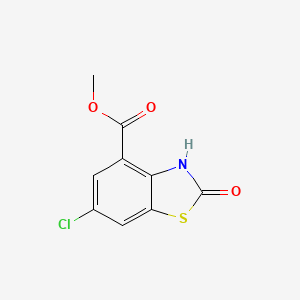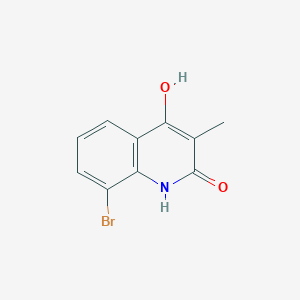
(2R)-2-(3,5-difluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,5-difluorophenyl)piperidine: is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(3,5-difluorophenyl)piperidine typically involves the reaction of a piperidine derivative with a difluorophenyl compound. One common method includes the use of a Grignard reagent, where the piperidine ring is reacted with a 3,5-difluorophenyl magnesium bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(3,5-difluorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2R)-2-(3,5-difluorophenyl)piperidine is used as a building block for the synthesis of more complex molecules.
Biology: Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of (2R)-2-(3,5-difluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of various biological pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
- (S)-3-(3,4-difluorophenyl)piperidine
- ®-3-(3,4-difluorophenyl)piperidine
- N-(3,5-difluorophenyl)piperidine-3-sulfonamide
Comparison: Compared to its analogs, (2R)-2-(3,5-difluorophenyl)piperidine exhibits unique reactivity due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with biological targets. The presence of the piperidine ring also contributes to its distinct chemical behavior, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
(2R)-2-(3,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m1/s1 |
Clé InChI |
SDDKKMYWKCKZGJ-LLVKDONJSA-N |
SMILES isomérique |
C1CCN[C@H](C1)C2=CC(=CC(=C2)F)F |
SMILES canonique |
C1CCNC(C1)C2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)


![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)


